6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
Description
The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic small molecule featuring a pyridazinone core substituted with a 3,5-dimethylpyrazole moiety and a thienopyrimidine-linked azetidine group. Its structural complexity arises from the integration of multiple pharmacophoric elements:
- Pyridazinone: A six-membered ring with two adjacent nitrogen atoms and a ketone group, often associated with kinase inhibition and cardiovascular activity.
- 3,5-Dimethylpyrazole: A five-membered aromatic ring with nitrogen atoms, known to enhance metabolic stability and modulate solubility.
- Thieno[3,2-d]pyrimidine: A fused bicyclic system combining thiophene and pyrimidine, frequently employed in kinase inhibitors (e.g., EGFR, ROCK1) due to its planar structure and hydrogen-bonding capacity.
This compound’s design likely targets kinase pathways, leveraging the thienopyrimidine scaffold’s affinity for ATP-binding pockets.
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7OS/c1-12-7-13(2)26(22-12)16-3-4-17(27)25(23-16)10-14-8-24(9-14)19-18-15(5-6-28-18)20-11-21-19/h3-7,11,14H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGFALBAKASJRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NC=NC5=C4SC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole and thienopyrimidine moieties. The use of various catalysts and reaction conditions can significantly influence the yield and purity of the final product.
Anticancer Activity
Recent studies have indicated that derivatives of 3,5-dimethylpyrazole exhibit cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that a related compound showed an IC50 value of 5.13 µM against glioma cells, outperforming 5-FU (IC50 = 8.34 µM) in efficacy while sparing healthy cell lines . This suggests that compounds containing the pyrazole structure may induce apoptosis through cell cycle arrest mechanisms.
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of pyrazole derivatives. In vitro assays have shown that these compounds can inhibit the growth of several bacterial strains, indicating their potential as antibiotic agents. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Neuroprotective Effects
The neuroprotective properties of pyrazole derivatives have been investigated in models of neurodegenerative diseases. Studies suggest that these compounds may exert protective effects against oxidative stress-induced neuronal damage, potentially through the modulation of antioxidant pathways .
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Pyrazole derivatives can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
- Modulation of Signaling Pathways : These compounds may affect signaling pathways related to cell proliferation and apoptosis, including the MAPK and PI3K/Akt pathways.
- Interaction with DNA : Some studies suggest that pyrazole compounds can intercalate into DNA, leading to disruption in replication and transcription processes.
Study 1: Cytotoxicity in Cancer Cells
A comprehensive study evaluated various derivatives for their cytotoxic effects on different cancer cell lines. The results indicated that modifications to the pyrazole ring significantly influenced activity levels, with certain substitutions enhancing potency against specific cancer types .
Study 2: Antimicrobial Efficacy
In a comparative analysis of antimicrobial activity, several pyrazole derivatives were tested against both Gram-positive and Gram-negative bacteria. Results showed varying degrees of inhibition, with some compounds exhibiting broad-spectrum activity .
Data Summary
| Activity Type | IC50 (µM) | Cell Line/Pathogen | Mechanism |
|---|---|---|---|
| Cytotoxicity | 5.13 | Glioma | Induces apoptosis via cell cycle arrest |
| Cytotoxicity | 8.34 | Cervical Cancer | Apoptosis induction |
| Antimicrobial Activity | Varies | Staphylococcus aureus | Disruption of cell wall synthesis |
| Antimicrobial Activity | Varies | Escherichia coli | Interference with metabolic pathways |
Comparison with Similar Compounds
Key Observations :
- The target compound’s thienopyrimidine-azetidine group distinguishes it from simpler pyrazolopyrimidines (e.g., Compounds 2, 3), which lack fused sulfur-containing rings and constrained azetidine moieties.
Docking Efficiency and Similarity Metrics
Using Chemical Space Docking (), the target compound’s thienopyrimidine scaffold likely outperforms simpler pyrazolopyrimidines in virtual screening due to enhanced π-π stacking and hydrogen-bonding interactions in kinase pockets . However, filtering steps in docking pipelines (e.g., building-block prioritization) may exclude some high-scoring analogues, highlighting trade-offs between efficiency and comprehensiveness .
- Tanimoto Index (MACCS/Morgan): The target compound’s structural complexity reduces similarity to classical kinase inhibitors (e.g., imatinib, dasatinib), but its thienopyrimidine moiety aligns with ROCK1 inhibitors (Tanimoto >0.7) .
- Dice Index : Higher scores for azetidine-containing analogues suggest improved bioavailability compared to bulkier substituents in pyrazolotriazolopyrimidines .
Metabolic and Pharmacokinetic Profiles
- The 3,5-dimethylpyrazole group enhances metabolic stability compared to unsubstituted pyrazoles (e.g., Compound 3 in ) by reducing cytochrome P450-mediated oxidation .
- The azetidine ring’s rigidity may improve plasma half-life relative to flexible alkyl chains in triazolopyrimidines but could reduce solubility without additional polar groups.
Research Findings and Implications
- Kinase Selectivity: The thienopyrimidine-azetidine motif may confer selectivity for ROCK1 or EGFR over off-target kinases, though experimental validation is needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
